N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. It belongs to the thiadiazole family of compounds, which are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable catalyst.
Benzoylation and Benzylation: The final steps involve the benzoylation and benzylation of the thiadiazole ring to form the desired compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzoyl and benzyl groups, potentially forming alcohols or amines.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Alcohols or amines derived from the benzoyl and benzyl groups.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: It has shown promising antimicrobial activity against various pathogens, making it a potential candidate for the development of new antibiotics.
Medicine:
Anti-inflammatory and Anticancer Properties: The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), enzymes involved in inflammation and cancer progression.
Industry:
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide involves the modulation of various biological pathways:
Inhibition of COX-2: The compound inhibits COX-2, reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
Inhibition of HDACs: It also inhibits HDACs, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Neuroprotection: The compound has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: Other derivatives of 1,3,4-thiadiazole, such as acetazolamide and methazolamide, are known for their pharmacological activities.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which contain the adamantyl group, are used as antiviral agents.
Uniqueness:
Structural Features: The combination of the adamantyl group with the thiadiazole ring and benzoyl-benzyl groups makes this compound unique in its structural complexity and potential biological activities.
Broad Spectrum of Activity: Unlike many other compounds, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide exhibits a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.
This compound holds significant promise for future research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O2S/c37-29(26-9-5-2-6-10-26)27-11-13-28(14-12-27)30(38)36(21-22-7-3-1-4-8-22)32-35-34-31(39-32)33-18-23-15-24(19-33)17-25(16-23)20-33/h1-14,23-25H,15-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDOLZPFGGXAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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